molecular formula C23H21FN2O4S B11245549 N-(2-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11245549
M. Wt: 440.5 g/mol
InChI Key: KLGRVKWUORHMPW-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoxazine ring, a fluorophenyl group, and a benzenesulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the fluorophenyl and benzenesulfonyl groups. One common synthetic route involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile, such as an amine or an alcohol.

    Introduction of the Benzenesulfonyl Group: This can be done through a sulfonylation reaction using a sulfonyl chloride and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated reagents (e.g., fluorophenyl halides) in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a drug candidate due to its unique structural features and possible biological activities.

    Pharmacology: Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and benzenesulfonyl groups may play a role in binding to these targets, while the benzoxazine ring may contribute to the compound’s overall stability and reactivity. Molecular docking studies and in vitro assays can help elucidate the pathways involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-FLUOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a benzoxazine ring, a fluorophenyl group, and a benzenesulfonyl group. This structural arrangement may result in distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21FN2O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21FN2O4S/c1-15-7-10-17(11-8-15)31(28,29)26-14-22(30-21-12-9-16(2)13-20(21)26)23(27)25-19-6-4-3-5-18(19)24/h3-13,22H,14H2,1-2H3,(H,25,27)

InChI Key

KLGRVKWUORHMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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